![molecular formula C22H19N3O3S B2505922 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide CAS No. 898433-96-0](/img/structure/B2505922.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a compound that has been identified to have potential antitumor effects and exhibits excellent bioactivities. The compound is synthesized from commercially available raw materials and involves key reactions such as ring closing, reduction, and acylation to achieve its final structure .
Synthesis Analysis
The synthesis of this compound is achieved through a multi-step process that includes ring closing, reduction, and acylation reactions. The process has been optimized to yield the final product in more than 30% overall yields. The synthesis pathway starts with commercially available materials, ensuring the accessibility of the starting compounds for the synthesis process .
Molecular Structure Analysis
The molecular structure of the compound has been confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, and HR-ESI-MS. These techniques have provided detailed information on the molecular structure, confirming the identity of the synthesized compound and its purity .
Chemical Reactions Analysis
The compound is part of a broader class of N-substituted benzamide derivatives, which have been shown to exhibit cardiac electrophysiological activity. Specifically, some compounds in this class have been found to have potency in in vitro assays comparable to that of known selective class III agents, indicating the potential for these compounds to act as antiarrhythmic agents .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general class of N-substituted benzamides and benzene-sulfonamides, to which this compound belongs, has been studied for their electrophysiological activity. These properties suggest that the compound may have significant potential in the development of new therapeutic agents, particularly in the context of cardiac arrhythmias .
科学的研究の応用
Electrophysiological Activity
N-substituted imidazolylbenzamides, including those similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide, have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds showed potency in in vitro assays comparable to known selective class III agents, indicating their potential in addressing cardiac arrhythmias (Morgan et al., 1990).
Dopamine D2 Receptor Binding
The design of 2-phenyl-4-(aminomethyl)imidazoles as analogs of dopamine D2 selective benzamide antipsychotics suggests the relevance of benzamide derivatives in neurological research. These compounds were synthesized and tested for their ability to block dopamine D2 receptor binding, underscoring their potential in the development of antipsychotic medications (Thurkauf et al., 1995).
Antimalarial and COVID-19 Applications
Derivatives of N-(phenylsulfonyl)acetamide, which share a structural resemblance to the chemical , have been investigated for their antimalarial activity and explored for potential applications against COVID-19. These studies include computational calculations and molecular docking studies, highlighting the versatility of sulfonamide derivatives in addressing various infectious diseases (Fahim & Ismael, 2021).
Fluorescent Properties for Imaging
N-2-Aryl-1,2,3-triazoles, which include structural motifs similar to this compound, have been synthesized and studied for their fluorescent properties. These compounds exhibit potential for use in imaging and sensor applications due to their photophysical properties (Padalkar et al., 2015).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position, structurally related to the compound , were synthesized as potential antisecretory and cytoprotective agents for treating ulcers. Though not directly mentioning this compound, this research underscores the therapeutic versatility of related compounds (Starrett et al., 1989).
作用機序
Target of Action
The compound, also known as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide, primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their dysregulation is often associated with cancer .
Mode of Action
It is likely that it binds to these kinases, inhibiting their activity and thus disrupting the cell cycle . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these kinases are often overexpressed .
Biochemical Pathways
The inhibition of Aurora kinase A and Cyclin-dependent kinase 2 affects the cell cycle, particularly the transition from G2 to M phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these kinases are often overexpressed .
Pharmacokinetics
Admet calculations suggest a favourable pharmacokinetic profile .
Result of Action
The compound’s action results in the disruption of the cell cycle, leading to cell cycle arrest and apoptosis . This can have a significant impact on the growth and proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-10-6-3-7-17(20)22(26)23-16-13-11-15(12-14-16)21-24-18-8-4-5-9-19(18)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBJAUUONYWWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。